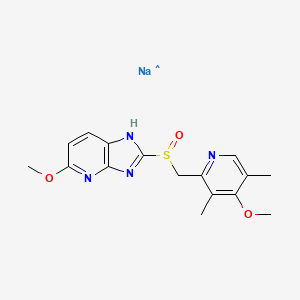

Tenatoprazole sodium

Beschreibung

Contextualization within Proton Pump Inhibitor Class Research

Proton Pump Inhibitors (PPIs) represent the most potent class of drugs available for inhibiting gastric acid secretion. gutnliver.org They function by blocking the final common pathway of acid production, the H+/K+-ATPase enzyme system, often referred to as the gastric acid pump. gutnliver.orgontosight.ainih.gov This mechanism allows for the effective management of various acid-related disorders. gutnliver.orgnih.gov

Within this class of drugs, Tenatoprazole (B1683002) emerges as a novel compound distinguished by its unique chemical structure. researchgate.net Unlike first-generation PPIs such as omeprazole (B731), which are based on a benzimidazole (B57391) moiety, Tenatoprazole is an imidazopyridine derivative. researchgate.netwikidoc.orgncats.iobiosynth.com This structural difference is a key factor in its distinct pharmacological profile, particularly its extended plasma half-life compared to other PPIs. gutnliver.orgwikidoc.org Research has consistently focused on leveraging these unique attributes to address the limitations of existing therapies. nih.govsci-hub.se

Rationale for Comprehensive Academic Investigation of Tenatoprazole Sodium Salt

The primary impetus for the extensive academic investigation of this compound salt is its potential to overcome the pharmacokinetic limitations of conventional PPIs. gutnliver.orgnih.gov A significant challenge in acid suppression therapy is the short plasma half-life of most PPIs, which can lead to reduced efficacy, especially during the night—a phenomenon known as nocturnal acid breakthrough. researchgate.netsci-hub.se

Tenatoprazole's substantially longer plasma half-life, approximately seven times that of other PPIs, suggests it can provide more prolonged and consistent acid suppression. researchgate.netwikidoc.orgncats.iosci-hub.se This characteristic forms the basis of its investigation as a more effective agent for acid-related diseases where current treatments may be insufficient. nih.govwikidoc.org Furthermore, studies have shown that the bioavailability of Tenatoprazole is significantly enhanced when formulated as its sodium salt hydrate (B1144303), making this specific form a focal point of research and development. wikidoc.orgnih.govresearchgate.net The potential for improved clinical efficacy driven by these favorable pharmacokinetic properties makes this compound salt a promising candidate for addressing unmet needs in gastroenterology. nih.govsci-hub.se

Eigenschaften

InChI |

InChI=1S/C16H18N4O3S.Na/c1-9-7-17-12(10(2)14(9)23-4)8-24(21)16-18-11-5-6-13(22-3)19-15(11)20-16;/h5-7H,8H2,1-4H3,(H,18,19,20); | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQTLYVVABYKLLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=CC(=N3)OC.[Na] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4NaO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and Physical Properties

Tenatoprazole (B1683002) sodium salt is a white or off-white crystalline powder. chembk.com Its chemical properties are defined by its molecular structure and composition, which are detailed in the table below.

Table 1: of Tenatoprazole Sodium Salt

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]imidazo[4,5-b]pyridin-3-ide | smolecule.com |

| Molecular Formula | C₁₆H₁₇N₄NaO₃S | smolecule.commedchemexpress.compharmacompass.com |

| Molecular Weight | 368.39 g/mol | medchemexpress.com |

| Canonical SMILES | CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)N=C(C=C3)OC.[Na+] | smolecule.com |

| InChI Key | FEOTUYWTBYAGEV-UHFFFAOYSA-N | smolecule.com |

Synthesis of Tenatoprazole Sodium Salt

The synthesis of Tenatoprazole (B1683002) is a multi-step process that has been optimized for efficiency and scalability. acs.org The core process involves two key chemical reactions.

The first major step is a condensation or coupling reaction. smolecule.comacs.org This involves reacting 2-mercapto-5-methoxyimidazo[4,5-b]pyridine with 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride. smolecule.comacs.orgnewdrugapprovals.org This nucleophilic substitution is typically conducted in an aqueous medium under alkaline conditions to yield the sulfide (B99878) intermediate, 2-((4-methoxy-3,5-dimethyl-2-pyridinyl)methylthio)-5-methoxy-1H-imidazo[4,5-b]pyridine. smolecule.comnewdrugapprovals.org

The second key step is the oxidation of the resulting sulfide compound. smolecule.comacs.org An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), is used to convert the sulfide into the desired sulfoxide, which is Tenatoprazole. smolecule.comacs.org To obtain the sodium salt, the free form of Tenatoprazole is treated with an alkali hydroxide (B78521), such as sodium hydroxide. google.com This process yields the final Tenatoprazole sodium salt, which can then be isolated and purified. smolecule.comgoogle.com

Mechanism of Action

Tenatoprazole (B1683002) sodium salt functions as a prodrug, meaning it is administered in an inactive form and is converted to its active state within the body. wikidoc.orgnih.govmedchemexpress.comglpbio.com This activation occurs in the highly acidic environment of the secretory canaliculus of the stomach's parietal cells. wikidoc.orgnih.govmedchemexpress.com The acid catalyzes the conversion of Tenatoprazole into its active form, a reactive sulfenamide (B3320178) or sulfenic acid. wikidoc.orgnih.govsmolecule.commedchemexpress.com

This active species then covalently binds to the gastric H+/K+-ATPase enzyme, which is the proton pump responsible for the final step in gastric acid secretion. ontosight.aibiosynth.commedchemexpress.com The binding is irreversible and occurs at specific, luminally accessible cysteine residues on the enzyme's catalytic subunit. wikidoc.orgnih.govsmolecule.com Research has identified the primary binding sites for Tenatoprazole as Cys813 and Cys822. nih.govnih.govsmolecule.com This binding, particularly to both cysteine residues, results in the formation of disulfide bonds that inhibit the pump's activity, thereby blocking acid secretion. wikidoc.orgsmolecule.commedchemexpress.com The binding at Cys822 is thought to contribute to a sustained inhibition of the enzyme. wikidoc.orgnih.gov The stoichiometry of Tenatoprazole binding to the H+/K+-ATPase has been measured at approximately 2.6 nmol per mg of the enzyme in vitro. wikidoc.orgnih.govchembk.commedchemexpress.com

Pharmacokinetics and Metabolism

Solid State Forms and Salt Polymorphism Research of Tenatoprazole Sodium Salt

Exploration of Hydrate and Anhydrous Forms

The synthesis of this compound salt can be achieved through the reaction of the tenatoprazole free base with aqueous sodium hydroxide (B78521). unal.edu.co This process highlights the potential for the formation of hydrated forms of the salt. The (S)-tenatoprazole sodium salt hydrate, in particular, has been a subject of study. nih.govmedchemexpress.com Research has indicated that the bioavailability of tenatoprazole is significantly, in fact, two-fold, greater in its (S)-tenatoprazole sodium salt hydrate form compared to the free form in canine studies. nih.govmedchemexpress.comresearchgate.net This difference is attributed to variations in the crystal structure and the hydrophobic nature of the two forms. nih.gov The hydrate's crystal structure exhibits a looser molecular packing, which facilitates more rapid water access and consequently leads to greater solubility. scribd.com

While the synthesis using aqueous sodium hydroxide inherently suggests the formation of a hydrate, and its enhanced bioavailability is a significant finding, detailed comparative studies and characterization of a distinct anhydrous form of this compound salt are not extensively documented in the reviewed literature. The focus has largely remained on the hydrated salt, likely due to its favorable pharmacokinetic properties. Further research into the controlled synthesis and characterization of a stable anhydrous form could provide a more complete understanding of the solid-state properties of this compound salt.

Crystalline and Amorphous State Characterization Methodologies

The physical state of an active pharmaceutical ingredient (API), whether crystalline or amorphous, significantly influences its stability, solubility, and bioavailability. For this compound salt, particularly its hydrate form, X-ray powder diffraction (XRPD) has been utilized to characterize its crystalline nature. scribd.com

The crystalline molecular packing of S-tenatoprazole sodium salt hydrate has been described as having a loose packing structure. scribd.com An X-ray diffraction spectrum of a potassium tenatoprazole salt, which can be converted to the sodium salt, has been reported with characteristic inter-reticular distances, providing a fingerprint for its crystalline form. researchgate.net

The primary analytical tools employed for the structural determination and characterization of salts like this compound include: unal.edu.co

X-ray Diffraction (XRD): To determine the crystal structure and differentiate between crystalline and amorphous forms.

Differential Scanning Calorimetry (DSC): To study the thermal properties, such as melting point and phase transitions.

Thermal Gravimetric Analysis (TGA): To determine the presence of water or other solvents in the crystal lattice.

Infrared (IR) Spectroscopy: To identify functional groups and confirm the salt formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.

While specific studies detailing the amorphous state of this compound salt are not prevalent, the use of alkaline coatings in formulations has been noted to promote the conversion of PPIs to an amorphous form, thereby increasing their solubility. scispace.com

Table 1: Characterization Techniques for Solid-State Analysis of this compound Salt

| Analytical Technique | Purpose | Key Findings/Applications for this compound Salt |

| X-ray Powder Diffraction (XRPD) | Identifies crystalline structure and polymorphism. | The S-tenatoprazole sodium salt hydrate exhibits a distinct crystalline packing. scribd.com A potassium salt precursor also shows a characteristic diffraction pattern. researchgate.net |

| Differential Scanning Calorimetry (DSC) | Determines thermal transitions (e.g., melting, dehydration). | General application for salt characterization. unal.edu.co |

| Thermal Gravimetric Analysis (TGA) | Quantifies the amount of volatiles (e.g., water) in a sample. | General application for hydrate analysis. unal.edu.co |

| Infrared (IR) Spectroscopy | Confirms functional groups and salt formation. | Characterization of impurities revealed specific IR stretches for functional groups present. tandfonline.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidates the detailed molecular structure. | Used in the characterization of synthesized impurities of tenatoprazole. tandfonline.com |

| Mass Spectrometry (MS) | Determines molecular weight and fragmentation patterns. | Employed in the characterization of tenatoprazole impurities and degradation products. tandfonline.comnih.gov |

Impurity Profiling and Degradation Product Identification in this compound Salt Synthesis

The identification and control of impurities in the synthesis of this compound salt are mandated by regulatory bodies like the International Conference on Harmonisation (ICH) to ensure the safety and quality of the final drug product. researchgate.net Impurities can arise from the manufacturing process or from the degradation of the drug substance under various stress conditions.

Metabolite Analogs as Synthetic Impurities

During the bulk synthesis of tenatoprazole, several impurities have been identified, some of which are also known metabolites. researchgate.nettandfonline.com This overlap suggests that the metabolic pathways can, in some instances, mirror the chemical transformations that occur during synthesis or degradation.

The primary metabolites of tenatoprazole that have also been identified as process-related impurities are:

Tenatoprazole sulfide: This compound is formed during the synthesis of tenatoprazole, which involves the oxidation of the sulfide intermediate. tandfonline.com

Tenatoprazole sulfone: This is another oxidation-related impurity. tandfonline.com

Other identified impurities that are not direct metabolites but are related to the synthesis process include:

Tenatoprazole N-oxide researchgate.nettandfonline.com

Tenatoprazole sulfone N-oxide researchgate.nettandfonline.com

N-methyl tenatoprazole researchgate.net

Desmethoxy tenatoprazole researchgate.net

The synthesis of these impurities has been described for characterization purposes, confirming their structures using techniques like IR, NMR, and Mass Spectrometry. tandfonline.com For instance, the synthesis of tenatoprazole N-oxide starts from 3,5-dimethyl-2-chloromethyl pyridine (B92270) hydrochloride. tandfonline.com Tenatoprazole sulfide can be oxidized to form tenatoprazole sulfone N-oxide using an oxidizing agent like m-CPBA. tandfonline.com

Table 2: Major Impurities Identified in Tenatoprazole Synthesis

| Impurity Name | Type | Method of Formation/Origin |

| Tenatoprazole sulfide | Metabolite & Synthetic Impurity | Intermediate in the synthesis of tenatoprazole. tandfonline.com |

| Tenatoprazole sulfone | Metabolite & Synthetic Impurity | Over-oxidation during the sulfoxidation step of synthesis. tandfonline.com |

| Tenatoprazole N-oxide | Synthetic Impurity | Oxidation of the pyridine nitrogen during synthesis. researchgate.nettandfonline.com |

| Tenatoprazole sulfone N-oxide | Synthetic Impurity | Further oxidation of tenatoprazole sulfone or tenatoprazole N-oxide. researchgate.nettandfonline.com |

| N-methyl tenatoprazole | Synthetic Impurity | Arises during the synthesis process. researchgate.net |

| Desmethoxy tenatoprazole | Synthetic Impurity | Arises during the synthesis process. researchgate.net |

Analytical Strategies for Impurity Detection and Quantification

To ensure the purity of this compound salt, robust analytical methods are essential for the detection and quantification of process-related impurities and degradation products. High-Performance Liquid Chromatography (HPLC) is a primary technique employed for this purpose.

A comprehensive stress testing of tenatoprazole according to ICH guidelines has shown that the drug undergoes extensive degradation in acidic, neutral, and oxidative conditions, with mild degradation observed in basic conditions. nih.govresearchgate.netnih.gov The solid form of the drug is relatively stable. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the characterization of degradation products. nih.govresearchgate.net Studies have utilized LC-MS to determine the m/z values and fragmentation patterns of products formed under various stress conditions, which aids in proposing the degradation pathway of the drug. nih.govresearchgate.net

A validated stability-indicating RP-HPLC-PDA method has been developed for the analysis of tenatoprazole and its degradation products. scirp.org This method successfully separates the drug from its degradation products, allowing for accurate quantification.

Table 3: Analytical Methods for Tenatoprazole and Impurity Analysis

| Method | Column | Mobile Phase | Detection | Application |

| LC-UV and LC-MS | Chemito ODS-3 [C18 (5 µm, 250 mm x 4.6 mm)] | Methanol (B129727): 0.01 M acetate (B1210297) buffer pH 4.5 (55:45) | UV at 306 nm and MS | Evaluation of stress degradation behavior. nih.govscispace.com |

| RP-HPLC-PDA | Kromasil C18 (250 mm × 4.6 mm, 5.0 µ particle size) | Methanol: THF: acetate buffer (68:12:20 v/v) pH 6.0 | PDA at 307 nm | Stability-indicating method for formulation analysis. scirp.org |

Mechanism of Gastric H+/K+-ATPase Inhibition by Tenatoprazole

The inhibitory action of tenatoprazole on the gastric H+/K+-ATPase, the proton pump responsible for gastric acid secretion, is a multi-step process that involves its conversion from an inactive prodrug to a reactive species that covalently binds to the enzyme.

Prodrug Conversion to Active Sulfenamide (B3320178)/Sulfenic Acid

Tenatoprazole, like other PPIs, is a weak base and a prodrug, meaning it is administered in an inactive form. researchgate.netnih.gov Its mechanism of action begins with its selective accumulation in the acidic environment of the secretory canaliculi of the stimulated parietal cells in the stomach. researchgate.netnih.gov The acidic conditions catalyze the conversion of tenatoprazole into its active forms, a tetracyclic sulfenamide or a sulfenic acid. researchgate.netnih.govresearchgate.net This conversion is a critical step, as these activated species are highly reactive and capable of interacting with the proton pump. nih.gov The rate of this acid-catalyzed activation varies among different PPIs, with tenatoprazole exhibiting a slower activation rate compared to compounds like omeprazole (B731) and lansoprazole (B1674482). researchgate.net

Molecular Interactions and Covalent Binding to Cysteine Residues (e.g., Cys813, Cys822)

Once activated, the sulfenamide or sulfenic acid derivative of tenatoprazole forms a covalent disulfide bond with specific cysteine residues on the luminal surface of the H+/K+-ATPase. researchgate.netnih.gov This covalent binding is what leads to the inhibition of the enzyme's ability to pump protons into the gastric lumen. researchgate.net

Research has identified the specific binding sites of tenatoprazole on the catalytic α-subunit of the proton pump. researchgate.netnih.gov Tryptic and thermolysin digestion of the tenatoprazole-labeled ATPase has shown that it binds to cysteine residues located in the fifth and sixth transmembrane (TM5/6) regions. researchgate.netselleckchem.com Specifically, tenatoprazole targets Cys813 and Cys822. researchgate.netnih.govapjonline.in The slower activation rate of tenatoprazole is thought to allow the drug to access Cys822, which is located deeper within the membrane domain, before it is fully activated. researchgate.netnih.gov This is in contrast to more rapidly activated PPIs, which primarily react with more accessible cysteines like Cys813. nih.gov The binding to Cys822 is significant as it contributes to a more stable and less reversible inhibition. researchgate.net

Stoichiometry of Tenatoprazole Binding to H+/K+-ATPase

The binding of tenatoprazole to the H+/K+-ATPase has been quantified to determine the stoichiometry of the interaction. In vitro studies have shown that approximately 2.6 nmol of tenatoprazole binds per milligram of the H+/K+-ATPase enzyme. researchgate.netmedchemexpress.comselleckchem.com This binding occurs on the catalytic subunit of the pump. researchgate.netmedchemexpress.com In vivo studies have reported a maximum binding of 2.9 nmol of tenatoprazole per milligram of the enzyme, observed 2 hours after intravenous administration. researchgate.netmedchemexpress.comglpbio.com Both the (R)- and (S)-enantiomers of tenatoprazole exhibit the same binding stoichiometry, resulting in approximately 88% inhibition. selleckchem.comselleckchem.com

Comparative Enzyme Inhibition Kinetics of Tenatoprazole in In Vitro Systems

The inhibitory effects of tenatoprazole on the H+/K+-ATPase have been characterized through in vitro kinetic studies, which provide insights into its potency and the stability of its inhibitory action.

Inhibition Potency (IC50) Studies against H+/K+-ATPase

The inhibitory potency of a compound is often expressed as its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit 50% of the enzyme's activity. In vitro studies using hog gastric H+/K+-ATPase have determined the IC50 value for tenatoprazole.

| Compound | IC50 (µM) | Enzyme Source |

| Tenatoprazole | 6.2 | Hog gastric H+/K+-ATPase |

| Omeprazole | 4.2 | Hog gastric H+/K+-ATPase |

As shown in the table, tenatoprazole inhibits the hog gastric H+/K+-ATPase with an IC50 of 6.2 µM, a potency that is comparable to that of omeprazole (IC50 = 4.2 µM). medchemexpress.comglpbio.comchemsrc.com Another study reports an IC50 of 3.2 µM for tenatoprazole's inhibition of proton transport. selleckchem.comselleckchem.com

Evaluation of Inhibition Stability and Reversibility

A key feature of tenatoprazole's preclinical profile is the stability of its inhibition of the H+/K+-ATPase. The binding of tenatoprazole to the enzyme shows two distinct components in its decay. researchgate.netnih.gov One component is a relatively rapid reversal with a half-life of 3.9 hours, which is attributed to the reversal of binding at Cys813. researchgate.netnih.gov The other component is a much more stable, plateau phase of inhibition. researchgate.netnih.gov This sustained inhibition is a result of the binding to Cys822 and is resistant to reversal even in the presence of reducing agents like glutathione. researchgate.netnih.govbharatpublication.com In contrast, the inhibition by omeprazole is more readily reversed by such agents. bharatpublication.com This enhanced stability of inhibition, coupled with its longer plasma half-life, is expected to lead to a more prolonged suppression of gastric acid secretion compared to other PPIs. researchgate.netnih.gov

In Vivo Pharmacodynamic Studies in Animal Models

The preclinical evaluation of this compound salt in various animal models has provided significant insights into its pharmacodynamic profile, particularly its potent and long-lasting inhibitory effects on gastric acid secretion and its protective role against gastric mucosal damage.

Effects on Gastric Acid Secretion in Rodent Models (e.g., pylorus-ligated rats, gastric fistula rats)

Studies utilizing rodent models have been fundamental in characterizing the antisecretory activity of tenatoprazole. In pylorus-ligated rats, a standard model for assessing basal gastric acid output, tenatoprazole demonstrated a dose-dependent inhibition of acid secretion. medchemexpress.comtsbiochem.com The potency of tenatoprazole in this model was determined to be an ED₅₀ of 4.2 mg/kg when administered orally. medchemexpress.comtsbiochem.com

Further investigations in gastric fistula rats, which allow for the study of stimulated acid secretion, revealed that tenatoprazole effectively inhibits gastric acid production induced by various secretagogues. medchemexpress.com Specifically, it was shown to counteract the effects of histamine, carbachol (B1668302), and tetragastrin (B1682758). medchemexpress.com Comparative studies in both pylorus-ligated and acute gastric fistula rats have suggested that tenatoprazole possesses a more potent inhibitory activity on acid secretion, estimated to be two to four times greater than that of omeprazole. wikipedia.org

Table 1: Effects of Tenatoprazole on Gastric Acid Secretion in Rodent Models

| Animal Model | Study Type | Key Findings | Reference |

|---|---|---|---|

| Pylorus-ligated rats | Basal Acid Secretion | Inhibited basal gastric acid secretion in a dose-dependent manner (ED₅₀ = 4.2 mg/kg p.o.). | medchemexpress.com, tsbiochem.com |

| Gastric fistula rats | Stimulated Acid Secretion | Inhibited gastric acid secretion stimulated by histamine, carbachol, or tetragastrin. | medchemexpress.com |

| Pylorus-ligated and Gastric fistula rats | Comparative Potency | Demonstrated 2- to 4-fold more potent inhibitory activity compared to omeprazole. | wikipedia.org |

Effects on Gastric Acid Secretion in Canine Models (e.g., Heidenhain-pouch dogs)

Canine models, particularly Heidenhain-pouch dogs, have been instrumental in evaluating the efficacy and duration of action of tenatoprazole. The Heidenhain pouch is a surgically created, vagally denervated portion of the stomach that serves as a reliable model for studying gastric secretion. In this model, tenatoprazole was found to dose-dependently suppress gastric acid secretion stimulated by a continuous infusion of histamine. medchemexpress.com

Studies have also explored the antisecretory effects of tenatoprazole (referred to as TU-199 in some research) against stimulants like carbachol and tetragastrin in Heidenhain-pouch dogs. researchgate.net A key finding from canine studies is the extended duration of the antisecretory effect of tenatoprazole, which was confirmed by measuring intragastric pH over a 24-hour period. researchgate.net Furthermore, pharmacokinetic investigations in dogs revealed that the bioavailability of the (S)-tenatoprazole sodium salt hydrate form is two-fold greater than that of the free form. medchemexpress.comwikidoc.orgnih.gov

Table 2: Effects of Tenatoprazole on Gastric Acid Secretion in Canine Models

| Animal Model | Stimulant | Key Findings | Reference |

|---|---|---|---|

| Heidenhain-pouch dogs | Histamine | Dose-dependently suppressed stimulated gastric acid secretion. | medchemexpress.com |

| Heidenhain-pouch dogs | Histamine, Carbachol, Tetragastrin | Inhibited stimulated gastric acid secretion. | researchgate.net |

| Dogs | Not Applicable (Pharmacokinetics) | Bioavailability of (S)-tenatoprazole sodium salt hydrate is 2-fold greater than the free form. | medchemexpress.com, wikidoc.org, nih.gov |

Investigation of Gastric Lesion Prevention in Animal Models (e.g., stress-induced, NSAID-induced)

Tenatoprazole has demonstrated significant protective effects against the formation of gastroduodenal lesions in various rat models. Its efficacy has been confirmed in preventing gastric damage induced by different chemical and physiological stressors. medchemexpress.com

The compound was found to prevent gastric lesions induced by water-immersion restraint stress and those resulting from pylorus ligation. medchemexpress.com Furthermore, tenatoprazole showed protective effects against gastric lesions induced by the non-steroidal anti-inflammatory drug (NSAID) indomethacin. medchemexpress.com Its protective activity also extends to the duodenum, as it was shown to prevent mepirizole-induced duodenal ulcers in rats. medchemexpress.com Across several of these induced gastric lesion models, tenatoprazole exhibited a more potent inhibitory effect compared to omeprazole. wikipedia.org

Table 3: Protective Effects of Tenatoprazole Against Gastric Lesions in Rats

| Lesion Induction Method | Model Type | Protective Effect | Reference |

|---|---|---|---|

| Water-immersion restraint stress | Stress-induced lesion | Prevents formation of gastric lesions. | medchemexpress.com |

| Pylorus ligation | Procedure-induced lesion | Prevents formation of gastric lesions. | medchemexpress.com |

| Indomethacin | NSAID-induced lesion | Prevents formation of gastric lesions. | medchemexpress.com |

| Mepirizole | Drug-induced duodenal ulcer | Prevents formation of duodenal ulcers. | medchemexpress.com |

Absorption and Bioavailability Research in Animal Models

Preclinical studies in animal models have been crucial for understanding how tenatoprazole is absorbed and what factors influence its entry into the systemic circulation.

Table 1: Comparative Pharmacokinetic Parameters of (S)-Tenatoprazole Forms in Dogs Use the dropdown to select a pharmacokinetic parameter to compare the (S)-tenatoprazole sodium salt hydrate and the (S)-tenatoprazole free form.

The difference in bioavailability between the sodium salt hydrate and the free form is attributed to their distinct physicochemical properties. researchgate.netnih.gov Formulation design, specifically the selection of the salt form, directly impacts the absorption profile. The superior bioavailability of the (S)-tenatoprazole sodium salt hydrate is explained by its unique crystal structure, which permits more rapid water access and thus results in greater solubility compared to the free form. scribd.com This improved solubility facilitates more efficient absorption from the gastrointestinal tract into the bloodstream.

Distribution Patterns in Preclinical Animal Studies

Following absorption, tenatoprazole distributes to its site of action, the gastric parietal cell. Preclinical studies have identified the specific binding sites of tenatoprazole on the gastric H+/K+-ATPase, the proton pump responsible for acid secretion. In vivo and in vitro experiments have shown that tenatoprazole binds to the catalytic alpha-subunit of the enzyme. newdrugapprovals.orgselleckchem.com Tryptic and thermolysin digestion of the labeled enzyme has revealed that the binding sites are located in the fifth and sixth transmembrane (TM5/6) regions, specifically at cysteine residues Cys813 and Cys822. nih.govncats.io The stoichiometry of this binding has been quantified, with a maximum binding of approximately 2.9 nmol of tenatoprazole per mg of the enzyme observed in vivo two hours after administration. newdrugapprovals.orgnih.gov

Table 2: Preclinical Distribution and Binding Characteristics of Tenatoprazole This table details the specific binding site and stoichiometry of tenatoprazole as determined in preclinical models.

| Parameter | Finding | Source |

| Target Enzyme | Gastric H+/K+-ATPase (alpha-subunit) | selleckchem.com |

| Binding Region | Transmembrane segments 5 and 6 (TM5/6) | nih.govncats.io |

| Specific Binding Sites | Cysteine 813 and Cysteine 822 | nih.govncats.io |

| In Vitro Binding Stoichiometry | 2.6 nmol/mg of enzyme | newdrugapprovals.orgnih.gov |

| In Vivo Binding Stoichiometry | 2.9 nmol/mg of enzyme | newdrugapprovals.orgnih.gov |

Metabolic Pathways and Metabolite Identification of this compound Salt

The metabolism of tenatoprazole is a critical component of its pharmacokinetic profile and has been investigated using human liver microsomes and recombinant P450 enzymes. bohrium.comnih.gov Tenatoprazole is known to be metabolized into three primary metabolites: 5′-hydroxy tenatoprazole, tenatoprazole sulfone, and tenatoprazole sulfide. nih.govmdpi.com The formation of tenatoprazole sulfide can also occur spontaneously and non-enzymatically. bohrium.comnih.gov Further research has identified a new major metabolite, 1′-N-oxy-5′-hydroxytenatoprzole sulfide. bohrium.comnih.govresearchgate.net

The enzymatic metabolism of tenatoprazole is primarily mediated by two cytochrome P450 isoforms: CYP2C19 and CYP3A4. bohrium.comresearchgate.net These enzymes exhibit distinct regioselectivity in their actions. CYP2C19 is the principal enzyme responsible for the hydroxylation of tenatoprazole at the C-5′ position to form 5′-hydroxy tenatoprazole. nih.govmdpi.com In contrast, CYP3A4 is mainly involved in the sulfoxidation reaction that converts tenatoprazole to tenatoprazole sulfone. nih.govmdpi.com Kinetic studies have quantified the efficiency of these metabolic reactions. mdpi.com

Table 3: Kinetic Parameters of Tenatoprazole Oxidation by Human CYP Isoforms Use the dropdown to view the kinetic parameters (Km and kcat) for the formation of different tenatoprazole metabolites by specific CYP enzymes.

The metabolism of tenatoprazole is stereospecific, with its R- and S-enantiomers following different metabolic pathways. nih.gov Studies have identified that the R-isomer of tenatoprazole is metabolized predominantly by CYP2C19. nih.govresearchgate.netresearchgate.net In contrast, the S-isomer is metabolized by both CYP2C19 and CYP3A4. nih.govresearchgate.netresearchgate.net This dual pathway for the S-isomer is significant because CYP3A4 can compensate for any deficiency or reduced activity of CYP2C19, which is known for its genetic polymorphism. nih.gov This results in more uniform pharmacokinetic parameters for the S-isomer across individuals with different CYP2C19 metabolic capacities. nih.gov

Identification and Characterization of Tenatoprazole Metabolites

The metabolic transformation of tenatoprazole in preclinical studies primarily occurs in the liver, facilitated by cytochrome P450 (CYP) enzymes. Research using human liver microsomes (HLMs) has identified several key metabolites, providing insight into the biotransformation pathways of this proton pump inhibitor. gutnliver.orgnih.govmdpi.com

The primary metabolic pathways for tenatoprazole are hydroxylation and sulfoxidation. gutnliver.orgnih.gov The main enzymes responsible for its metabolism are CYP2C19 and CYP3A4. gutnliver.orgnih.govsemanticscholar.org CYP2C19 predominantly catalyzes the hydroxylation of tenatoprazole at the C-5′ position of the imidazopyridine ring, forming 5′-hydroxy tenatoprazole. gutnliver.orgnih.gov In contrast, CYP3A4 is mainly responsible for the sulfoxidation reaction that converts tenatoprazole into tenatoprazole sulfone. gutnliver.orgnih.gov

Another significant metabolite is tenatoprazole sulfide, which is notably formed through a spontaneous, non-enzymatic conversion from tenatoprazole. nih.govnih.gov This sulfide metabolite can then be further metabolized by P450 enzymes. researchgate.net

In addition to these known metabolites, further investigation into the metabolism of tenatoprazole and its sulfide metabolite has led to the characterization of a new major metabolite: 1′-N-oxy-5′-hydroxytenatoprazole sulfide. nih.govresearchgate.net The identification of this novel metabolite was accomplished through advanced analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

The metabolic profile demonstrates that the S-isomer of tenatoprazole is metabolized more slowly than the R-isomer, leading to a longer mean residence time in the body. nih.gov The S-isomer is metabolized by both CYP2C19 and CYP3A4, whereas the R-isomer is metabolized predominantly by CYP2C19. nih.govsemanticscholar.org This stereoselective metabolism has been observed in in-vivo studies in both rats and dogs. semanticscholar.org

Table 1: Major Metabolites of Tenatoprazole Identified in Preclinical Studies

| Metabolite Name | Parent Compound | Metabolic Reaction | Key Enzymes |

|---|---|---|---|

| 5′-hydroxy tenatoprazole | Tenatoprazole | Hydroxylation | CYP2C19 |

| Tenatoprazole sulfone | Tenatoprazole | Sulfoxidation | CYP3A4 |

| Tenatoprazole sulfide | Tenatoprazole | Non-enzymatic conversion | N/A |

| 1′-N-oxy-5′-hydroxytenatoprazole sulfide | Tenatoprazole sulfide | Hydroxylation and N-oxidation | P450 enzymes |

Excretion Mechanisms and Routes in Preclinical Animal Studies

Detailed, quantitative data on the specific excretion routes and mass balance of this compound salt and its metabolites from preclinical animal studies in species such as rats and dogs are not extensively available in publicly accessible scientific literature. However, general principles of excretion for the broader class of proton pump inhibitors (PPIs), specifically benzimidazoles, suggest that the primary route of elimination is renal. gutnliver.orgnih.gov

Following hepatic metabolism, the resulting metabolites are typically cleared from the body through the kidneys and excreted in the urine. gutnliver.orgjnmjournal.org For some compounds within this class, biliary excretion into the feces serves as an additional, albeit often secondary, elimination pathway. gutnliver.orgnih.gov For instance, studies on the related PPI lansoprazole indicate excretion via the biliary tree. gutnliver.orgnih.gov

While direct studies on tenatoprazole are scarce, research on other proton pump inhibitors provides some context. For example, a study on vonoprazan, a different class of acid blocker, found that the major route of excretion for drug-related radioactivity was through the feces in rats and via urine in dogs, highlighting potential species differences in elimination pathways. researchgate.net Preclinical pharmacokinetic studies on tenatoprazole have been conducted in rats and dogs, confirming its absorption and metabolic transformation in these species. semanticscholar.orgmedchemexpress.com Specifically, the (S)-tenatoprazole sodium salt hydrate form was found to have a two-fold greater bioavailability compared to the free form in dogs. nih.gov However, these studies did not provide a quantitative breakdown of the urinary and fecal excretion of the parent drug and its various metabolites.

Chromatographic Techniques for Quantitative Analysis

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation and quantification of Tenatoprazole from its related substances and degradation products.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method Development and Validation

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the quantitative analysis of Tenatoprazole in bulk drug and pharmaceutical formulations. scispace.com The development of a stability-indicating RP-HPLC method is critical to separate the active pharmaceutical ingredient (API) from any potential degradation products that may form under various stress conditions. scirp.orgscirp.orgsemanticscholar.org

A comprehensive study involved subjecting Tenatoprazole to stress conditions such as hydrolysis (acidic and basic), oxidation, and photolysis as per ICH guidelines. scirp.orgscirp.orgsemanticscholar.org Significant degradation was observed in acidic, neutral, and oxidative environments, with milder degradation under basic conditions. scirp.orgscirp.orgsemanticscholar.org The drug demonstrated relative stability in its solid form. scirp.orgscirp.orgsemanticscholar.org

A successful separation of Tenatoprazole from its degradation products was achieved using a Kromasil C18 column (250 mm × 4.6 mm, 5.0 μ particle size). scirp.orgscirp.orgsemanticscholar.org The optimized mobile phase consisted of a mixture of methanol, tetrahydrofuran (B95107) (THF), and acetate buffer (68:12:20 v/v) with the pH adjusted to 6.0 using acetic acid. scirp.orgscirp.orgsemanticscholar.org The analysis was performed at a flow rate of 1.0 mL/min with the column temperature maintained at 45°C. scirp.orgscirp.orgsemanticscholar.org Quantification was achieved by monitoring the UV absorbance at 307 nm. scirp.orgscirp.orgsemanticscholar.org

The developed method was validated for several parameters to ensure its reliability and accuracy. scirp.orgscirp.orgsemanticscholar.org

Table 1: Validation Parameters for RP-HPLC Method of Tenatoprazole

| Parameter | Result |

|---|---|

| Linearity Range | 0.5 - 160 µg/mL |

| Correlation Coefficient (r²) | >0.999 |

| Limit of Detection (LOD) | 0.2515 µg/ml scispace.com |

| Limit of Quantitation (LOQ) | 0.6623 µg/ml scispace.com |

The method proved to be specific, linear, accurate, precise, and robust, making it suitable for routine analysis and stability studies of Tenatoprazole. scirp.orgscirp.orgsemanticscholar.org Other developed RP-HPLC methods have utilized different mobile phase compositions, such as phosphate (B84403) buffer (pH 2.5) and acetonitrile (B52724) (55:45 v/v), with detection at 314 nm. scispace.com

Chiral Chromatography for Enantiomeric Purity and Quantification

Tenatoprazole is a chiral molecule, existing as two enantiomers (R and S forms). google.combohrium.com Since enantiomers can exhibit different pharmacokinetic and pharmacodynamic properties, it is essential to have analytical methods capable of separating and quantifying them. google.combohrium.com Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the primary technique for this purpose. google.com

One method for the direct chiral separation of Tenatoprazole enantiomers employs a vancomycin-bonded chiral stationary phase. nih.gov This reversed-phase HPLC method utilizes a Chirobiotic V column (150 mm x 4.6 mm, 5 µm) and a mobile phase of 0.02 mol/L ammonium (B1175870) acetate buffer (pH 6.0) and tetrahydrofuran (93:7, v/v). nih.gov The separation is achieved at a flow rate of 0.5 mL/min and a temperature of 20°C, resulting in a baseline resolution of 1.68. nih.gov The method demonstrated good reproducibility, with relative standard deviations (RSDs) for retention times and peak areas being below 0.55% (n=6). nih.gov

Another approach involves normal-phase LC using an amylose-based stationary phase, Chiralpak AS-H. researchgate.net This method effectively separates the enantiomers of Tenatoprazole and related benzimidazoles using a mobile phase of n-hexane–ethanol (B145695)–triethylamine (TEA). researchgate.net Optimal separation was achieved with a mobile phase composition of 20:80:0.1% (v/v/v) at a flow rate of 0.4 mL/min and a temperature of 40°C, resolving the enantiomers within 14 minutes with a resolution (Rs) greater than 3.3. researchgate.net This method was also validated according to ICH guidelines for linearity, precision, and accuracy. researchgate.net The ability to separate the enantiomers with high chiral purity (minimum 98.8%) is crucial for the development of single-enantiomer formulations. google.com

Thin-Layer Chromatography (TLC) Applications in Research

Thin-Layer Chromatography (TLC) offers a simple, sensitive, and selective method for the determination of Tenatoprazole. nih.gov A stability-indicating TLC method has been developed and validated for analyzing the drug in both bulk form and pharmaceutical formulations. nih.gov

This method utilizes aluminum plates precoated with Silica Gel 60F-254 as the stationary phase and a solvent system of toluene-ethyl acetate-methanol (6:4:1, v/v/v). nih.gov This system yields compact spots for Tenatoprazole with an Rf value of 0.34 ± 0.02. nih.gov A key advantage of this method is its ability to separate Tenatoprazole from its degradation products formed under stress conditions like acid and alkali hydrolysis, oxidation, and photodegradation. nih.gov

Densitometric analysis is performed in absorbance mode at 306 nm, and the method shows a good linear relationship over a concentration range of 100-1500 ng/spot, with a mean correlation coefficient of 0.9989. nih.gov The limits of detection (LOD) and quantitation (LOQ) were found to be 50 and 100 ng/spot, respectively. nih.gov This validated TLC method is repeatable and selective, making it a valuable tool for stability monitoring of Tenatoprazole. nih.gov TLC has also been employed to assess the lipophilicity of Tenatoprazole and other proton pump inhibitors. nih.gov

Spectroscopic Methods for this compound Salt Characterization and Quantification

Spectroscopic techniques are indispensable for the structural elucidation and quantitative analysis of this compound salt.

UV-Visible Spectrophotometry for Assay and Dissolution Studies

UV-Visible spectrophotometry is a straightforward and rapid method for the estimation of Tenatoprazole in pharmaceutical formulations. researchgate.net In a 0.1N NaOH solution, Tenatoprazole exhibits a maximum absorbance (λmax) at 314 nm. researchgate.net The method demonstrates linearity in the concentration range of 2-12 µg/ml, with a correlation coefficient (r²) of 0.999. researchgate.net

This technique is valuable for routine quality control assays and for dissolution studies, which are essential for evaluating the drug release characteristics of solid dosage forms. jyoungpharm.orgamericanpharmaceuticalreview.com For instance, in dissolution testing of extended-release tablets, the drug concentration in the dissolution medium (such as 0.1N HCl and phosphate buffer pH 6.8) can be monitored by measuring the UV absorbance. jyoungpharm.org The quantitative analysis of proton pump inhibitors like Tenatoprazole can be challenging due to their instability in solutions of varying pH and susceptibility to light and oxidation, which can lead to the formation of multiple degradation products that may interfere with the analysis. nih.govmdpi.com

Table 2: UV-Visible Spectrophotometric Method for Tenatoprazole

| Parameter | Details |

|---|---|

| Solvent | 0.1N NaOH researchgate.net |

| λmax | 314 nm researchgate.net |

| Linearity Range | 2-12 µg/ml researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the unequivocal structural elucidation of organic molecules, including Tenatoprazole and its related impurities and metabolites. researchgate.nethts-110.comresearchgate.netnih.gov NMR provides detailed information about the molecular structure without the need for reference standards of unknown compounds. researchgate.net

During the synthesis of Tenatoprazole, several potential impurities can be formed, such as Tenatoprazole N-oxide, Tenatoprazole sulfone N-oxide, N-methyl Tenatoprazole, and desmethoxy Tenatoprazole, as well as metabolites like Tenatoprazole sulfide and Tenatoprazole sulfone. researchgate.net NMR spectroscopy plays a critical role in the identification and characterization of these compounds. researchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the structure of new compounds and for the qualitative analysis of mixtures. researchgate.net While specific NMR data for this compound salt is not detailed in the provided search results, the general application of NMR in characterizing proton pump inhibitors and their degradation products is well-established. bohrium.comresearchgate.net For example, NMR has been used to study the hydrogen-deuterium exchange for various proton pump inhibitors, providing insights into their chemical reactivity. researchgate.net The technique is crucial for confirming the structure of newly synthesized compounds and for identifying unknown substances that may arise during manufacturing or storage. researchgate.netmdpi.com

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| Tenatoprazole |

| This compound salt |

| Tenatoprazole N-oxide |

| Tenatoprazole sulfone N-oxide |

| N-methyl Tenatoprazole |

| Desmethoxy Tenatoprazole |

| Tenatoprazole sulfide |

| Tenatoprazole sulfone |

| Omeprazole |

| Pantoprazole |

| Rabeprazole |

| Lansoprazole |

| Ilaprazole |

| Betahistine |

| Ibuprofen |

| Atovaquone |

| Atazanavir |

| Calcitriol |

| Esomeprazole |

| Pantoprazole sodium salt |

| Domperidone |

Mass Spectrometry (MS) for Identification and Quantification

Mass Spectrometry (MS), particularly when coupled with Liquid Chromatography (LC-MS), is a powerful technique for the structural elucidation and quantification of Tenatoprazole and its related substances. In research applications, LC-MS is employed to investigate the products formed under various stress conditions. nih.gov This hyphenated technique provides critical information on the mass-to-charge ratio (m/z) and fragmentation patterns of both the parent drug and its degradation products. nih.gov

The identification process involves separating the compounds using a liquid chromatograph and then introducing them into the mass spectrometer. For instance, positive electrospray ionization can be used as the ionization source for proton pump inhibitors. scispace.com The resulting mass spectra help in characterizing the degradation products formed during stability studies. nih.gov For metabolic studies, LC-QTOF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) has been utilized to analyze metabolites from Tenatoprazole when oxidized by human liver microsomes (HLMs). mdpi.com While a sulfone metabolite might not be detected in standard HPLC traces, it can be identified in MS spectra. mdpi.com Quantification of metabolites is often achieved by comparing their peak areas to that of an internal standard. mdpi.com

Method Validation Parameters for Research Applications

For any analytical method to be considered reliable and suitable for its intended purpose in research, it must undergo a thorough validation process. The validation of analytical methods for Tenatoprazole is performed in accordance with the International Council for Harmonisation (ICH) guidelines. semanticscholar.orgresearchgate.net This ensures that the method is specific, linear, accurate, precise, and robust. scirp.org

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In the context of Tenatoprazole research, specificity is crucial for stability-indicating methods. A method is deemed specific if it can successfully separate the peak of Tenatoprazole from the peaks of degradation products generated during forced degradation studies. semanticscholar.orgscirp.orgscirp.org

For example, in bioanalytical methods for estimating Tenatoprazole in human plasma, selectivity is demonstrated by screening multiple batches of drug-free plasma to ensure that no endogenous plasma components interfere with the retention time of the analyte. sphinxsai.com The development of a stability-indicating RP-HPLC method demonstrated successful separation of the drug from its degradation products, confirming the specificity of the method. semanticscholar.org

These parameters are fundamental to establishing the performance of a quantitative analytical method for Tenatoprazole.

Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. Linearity is typically evaluated by linear regression analysis of a calibration curve plotted with peak area versus concentration. sphinxsai.com

Accuracy: This refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of the drug is added to a sample and the percentage recovered is calculated. researchgate.netsphinxsai.com

Precision: This expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), with results expressed as the percentage relative standard deviation (%RSD). sphinxsai.comwjpls.org

Limit of Detection (LOD): This is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. wjpls.org

Limit of Quantification (LOQ): This is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. wjpls.org

The table below summarizes the validation parameters from various analytical methods developed for Tenatoprazole.

| Method | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Source |

|---|---|---|---|---|

| RP-HPLC-PDA | 0.5 - 160 | Not Specified | Not Specified | semanticscholar.orgscirp.org |

| HPLC-UV (Plasma) | 0.1 - 5 | Not Specified | Not Specified | sphinxsai.com |

| RP-HPLC | 2 - 12 | 0.2515 | 0.6623 | sphinxsai.com |

| UV Spectroscopic | 3 - 18 | 0.9882 | 1.9482 | researchgate.net |

| HPLC | 5 - 15 | 0.021 | 0.063 | wjpls.org |

| HPLC (Rat Plasma) | 0.02 - 6 | Not Specified | 0.02 | scispace.com |

| HPLC (Dog Plasma) | 0.02 - 5 | Not Specified | Not Specified | scispace.com |

Stability-Indicating Analytical Method Development for this compound Salt

The development of a stability-indicating analytical method (SIAM) is essential for assessing the purity of drug substances and products. These methods are designed to separate, detect, and quantify the active ingredient in the presence of its degradation products. Comprehensive stress testing of Tenatoprazole is carried out according to ICH guideline Q1A (R2). nih.govsemanticscholar.org

Forced degradation, or stress testing, involves subjecting the drug to conditions more severe than accelerated stability testing. This helps to identify potential degradation products and establish the intrinsic stability of the molecule. nih.gov For Tenatoprazole, stress studies have been conducted under various conditions. semanticscholar.org

Hydrolytic Degradation: Tenatoprazole shows extensive degradation under acidic and neutral conditions. nih.govsemanticscholar.org In 0.1 M hydrochloric acid, significant degradation occurs, while in a more dilute acid solution (0.01 M), complete degradation was observed after 4 hours. mdpi.com Conversely, only mild degradation is observed under basic conditions (e.g., in 0.1N NaOH at 80°C). nih.govsemanticscholar.orgmdpi.com

Oxidative Degradation: The drug is unstable under oxidative stress. nih.govsemanticscholar.org In the presence of 30% hydrogen peroxide (H₂O₂), a significant portion of the drug (around 60%) degrades within an hour. mdpi.com

Photolytic Degradation: Exposure to UV radiation (254 and 366 nm) or solar light can also cause degradation of Tenatoprazole. semanticscholar.orgmdpi.com

Thermal Degradation: The solid drug is subjected to dry heat (e.g., 50°C for 60 days) and combined effects of temperature and humidity (e.g., 40°C/75% RH) to assess its stability. nih.gov Research indicates that Tenatoprazole is relatively stable in the solid state. nih.govsemanticscholar.org

The table below summarizes the outcomes of stress degradation studies on Tenatoprazole.

| Stress Condition | Observation | Source |

|---|---|---|

| Acid Hydrolysis (e.g., 0.1N HCl) | Extensive degradation | nih.govsemanticscholar.orgmdpi.com |

| Base Hydrolysis (e.g., 0.1N NaOH) | Mild degradation | nih.govsemanticscholar.orgmdpi.com |

| Neutral Hydrolysis (Water) | Extensive degradation | nih.govsemanticscholar.org |

| Oxidative (e.g., 30% H₂O₂) | Extensive degradation | nih.govsemanticscholar.orgmdpi.com |

| Photolytic (UV/Sunlight) | Degradation observed | nih.govsemanticscholar.orgmdpi.com |

| Thermal (Solid State) | Relatively stable | nih.govsemanticscholar.org |

Following forced degradation, the resulting mixture of the drug and its degradation products is analyzed. The primary goal is to separate the degradation products from the parent drug and from each other. Techniques like RP-HPLC are used for this separation. nih.govsemanticscholar.org For example, a Chemito ODS-3 C18 column with a mobile phase of methanol and acetate buffer has been used to achieve successful separation. nih.gov

Crucially, LC-MS is then used to investigate and characterize the degradation products. nih.gov By analyzing the m/z values and fragmentation patterns obtained from the mass spectrometer, a degradation pathway for the drug can be proposed. nih.govscirp.org This provides invaluable insight into the molecule's stability and potential degradants that may need to be monitored in pharmaceutical formulations.

Formulation Science and Advanced Drug Delivery Research for Tenatoprazole Sodium Salt

Pre-formulation Studies for Tenatoprazole (B1683002) Sodium Salt Stability Enhancement

Pre-formulation studies are a critical phase in pharmaceutical development, focusing on the characterization of a drug substance's physicochemical properties. For Tenatoprazole sodium salt, these studies are paramount for designing a stable and effective dosage form, particularly given its inherent instability in certain conditions.

Like other proton pump inhibitors (PPIs), Tenatoprazole is susceptible to degradation in acidic environments researchgate.netnih.gov. Research indicates that the stability of this compound salt decreases as the pH of the surrounding medium lowers researchgate.net. The exposure of the compound to the acidic contents of the stomach would result in significant degradation, which could lead to reduced bioavailability researchgate.net. This acid-catalyzed conversion is essential for its mechanism of action within the parietal cells but must be prevented before the drug reaches its target site researchgate.net.

Dissolution studies for various formulations consistently test for drug release in acidic media (e.g., 0.1N HCl, pH 1.2) for an initial period, followed by a buffer with a higher pH (e.g., phosphate (B84403) buffer, pH 6.8) jyoungpharm.org. This methodology implicitly acknowledges the compound's pH-dependent stability and is designed to mimic the transit from the stomach to the intestine. The primary goal of formulation is, therefore, to protect the active ingredient from the gastric environment researchgate.netnih.gov.

In its solid state, Tenatoprazole is considered to be relatively stable researchgate.net. Stability testing is a key component of pre-formulation research to ensure the drug product maintains its quality, purity, and potency throughout its shelf life.

In one study, an optimized enteric-coated tablet formulation of Tenatoprazole was subjected to accelerated stability studies for three months, following the International Council for Harmonisation (ICH) guidelines. The conditions for this study were 40°C ± 2°C and 75% ± 5% relative humidity researchgate.net. The results from this research indicated that no significant changes were observed in the formulation, confirming its stability in the solid form under these stressed conditions researchgate.netsums.ac.ir.

The interaction between an active pharmaceutical ingredient (API) and the excipients in a formulation is a crucial factor that can affect the stability and performance of the final product ijcrt.org. For this compound salt, compatibility studies are essential for selecting appropriate binders, disintegrants, lubricants, and polymers.

Research on Tenatoprazole formulations has successfully utilized a range of excipients, implying good compatibility. Common techniques to assess this include Fourier-transform infrared spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC), which can reveal potential chemical interactions or changes in physical state researchgate.net. Studies on extended-release and enteric-coated tablets have employed excipients such as:

Polymers: Carbopol-941P, Carbopol-974P-NF, Eudragit-S 100, Eudragit L-100, Eudragit L30 D55, HPMC Acetate (B1210297) succinate (HPMCAS) researchgate.netjyoungpharm.orgsums.ac.irresearchgate.net.

Binders: PVP-K 30 jyoungpharm.org.

Fillers: Microcrystalline Cellulose jyoungpharm.org.

Glidants and Lubricants: Aerosil, Magnesium Stearate jyoungpharm.org.

FTIR and DSC studies conducted on formulations containing these components have revealed no significant interactions, confirming their compatibility with this compound salt researchgate.net.

Development of Modified Release and Targeted Delivery Systems (Research Prototypes)

To overcome the stability challenges of this compound salt and to control its release profile, significant research has been directed towards developing advanced drug delivery systems.

Extended-release (ER) formulations are designed to release medication in a controlled manner over a predetermined duration, which can help in maintaining optimum therapeutic blood levels jyoungpharm.org. Research has focused on developing ER matrix tablets of this compound salt using various synthetic polymers.

One study investigated the use of different grades of Carbopol (Carbopol 941P, Carbopol 974P-NF) and Eudragit (L 100, S 100, RS 100, RL 100) to create matrix tablets via a wet granulation technique jyoungpharm.orgresearchgate.net. The in-vitro drug release was evaluated over 12 hours, initially in 0.1N HCl for two hours, followed by pH 6.8 phosphate buffer for the remaining time jyoungpharm.org. The results showed that the polymer type and concentration significantly influenced the drug release rate. A formulation containing Carbopol-974P-NF in a 1:1.5 drug-to-polymer ratio (F-5) was identified as optimal, achieving a cumulative drug release of 99.47% ± 0.22 over 12 hours jyoungpharm.org.

| Formulation Code | Polymer Used | Drug:Polymer Ratio | Key Finding / Cumulative Release (%) |

|---|---|---|---|

| F1-F3 | Carbopol 941P | Varying Ratios | Tablets showed sufficient resistance to hydrochloric acid researchgate.net. |

| F4-F6 | Carbopol 974P-NF | Varying Ratios | F-5 (1:1.5 ratio) was identified as the optimized formulation jyoungpharm.org. |

| F-5 (Optimized) | Carbopol 974P-NF | 1:1.5 | 99.47 ± 0.22% release over 12 hours jyoungpharm.org. |

| Not specified | Eudragit Grades (L 100, S 100, RS 100, RL 100) | Not specified | Investigated as potential polymers for ER matrix tablets jyoungpharm.orgresearchgate.net. |

Given the pronounced instability of Tenatoprazole in acidic conditions, enteric-coated systems are a primary focus of research to ensure the drug bypasses the stomach and is released in the intestine researchgate.netresearchgate.net. These formulations use pH-sensitive polymers that are insoluble in the low pH of the stomach but dissolve in the higher pH of the small intestine nih.gov.

A study was conducted to formulate and evaluate delayed-release enteric-coated tablets of Tenatoprazole sums.ac.ir. The core tablets were first prepared and then sealed with a sub-coating of HPMC (Hydroxypropyl Methylcellulose) before the application of the enteric coat researchgate.net. Different enteric polymers were investigated at various weight buildups.

The research compared polymers such as HPMCP (Hydroxypropyl Methylcellulose Phthalate), Eudragit L30 D55, and HPMC Acetate Succinate (HPMCAS) researchgate.netsums.ac.ir. The results demonstrated that tablets coated with methacrylic acid polymers, such as Eudragit L30 D55, exhibited a better dissolution profile compared to those coated with cellulose-based polymers researchgate.netsums.ac.ir. The goal is to prevent drug release in 0.1N HCl for 2 hours and then allow for rapid and complete release in a pH 6.8 buffer researchgate.net.

| Polymer System | Coating Level (% w/w) | Key Research Finding |

|---|---|---|

| HPMC (Sub-coating) | 3% | Used as a seal coat to protect the core tablet before enteric coating researchgate.netsums.ac.ir. |

| HPMCP | 5%, 8%, 10% | Investigated as a potential enteric-coating polymer researchgate.netsums.ac.ir. |

| Eudragit L30 D55 | 5%, 8%, 10% | Showed a better dissolution rate compared to cellulose polymers researchgate.netsums.ac.ir. |

| HPMC Acetate Succinate (HPMCAS) | 5%, 8%, 10% | Evaluated as an alternative enteric-coating polymer researchgate.netsums.ac.ir. |

Novel Particulate Delivery Systems (e.g., nanoparticles, microparticles)

The development of novel particulate delivery systems, such as nanoparticles and microparticles, represents a promising frontier in enhancing the therapeutic profile of this compound salt. These advanced systems offer the potential for improved stability, controlled release, and targeted delivery, thereby addressing some of the inherent challenges associated with proton pump inhibitors (PPIs).

Research into nano-particulate systems for PPIs, which can be extrapolated to Tenatoprazole, has explored various polymeric and lipid-based carriers. Polymeric nanoparticles, often formulated with biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), can encapsulate the drug, protecting it from the acidic environment of the stomach and allowing for a sustained release profile. This is particularly advantageous for a compound like Tenatoprazole, which has a longer half-life compared to other PPIs, as it could further extend its duration of action. The release kinetics from such systems are often biphasic, with an initial burst release followed by a slower, sustained release, which can be modulated by altering polymer molecular weight and composition kinampark.com.

Solid lipid nanoparticles (SLNs) are another area of investigation. SLNs are formulated from solid lipids and are biocompatible and biodegradable. They can enhance the oral bioavailability of drugs by protecting them from degradation and facilitating their absorption. For other PPIs, SLNs have been shown to improve stability and provide a controlled release, suggesting a similar potential for this compound salt.

Microencapsulation is a technique that has been successfully applied to other PPIs to achieve enteric protection and controlled release. This involves entrapping the drug within a polymeric matrix to form microparticles. The choice of polymer is critical in determining the release characteristics. For instance, pH-sensitive polymers can be used to prevent drug release in the acidic gastric environment and trigger it in the more neutral pH of the intestine. While specific studies on Tenatoprazole-loaded microparticles are limited, research on similar molecules provides a strong rationale for their development. The drug release from these microparticles is typically diffusion-driven, and the release profile can be tailored by adjusting the particle size and polymer composition sciforum.net.

A summary of potential particulate delivery systems for this compound salt is presented below:

| Delivery System | Potential Advantages | Key Formulation Parameters |

| Polymeric Nanoparticles | Enhanced stability, controlled release, potential for targeting | Polymer type (e.g., PLGA), particle size, drug loading |

| Solid Lipid Nanoparticles | Improved bioavailability, protection from degradation, biocompatibility | Lipid type, surfactant concentration, homogenization parameters |

| Polymeric Microparticles | Enteric protection, sustained release, established technology | Polymer type (e.g., Eudragit®), coating thickness, drug-to-polymer ratio |

These novel particulate delivery systems hold significant promise for optimizing the therapeutic delivery of this compound salt, potentially leading to improved clinical outcomes.

Computational and in Silico Studies of Tenatoprazole and Its Analogues

Molecular Docking and Ligand-Protein Interaction Analysis with H+/K+-ATPase

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the binding mode of Tenatoprazole (B1683002) within the active site of the H+/K+-ATPase.

Tenatoprazole is a prodrug that requires activation in the acidic environment of the stomach's parietal cells. researchgate.netnih.gov The activation process converts it into a reactive cationic sulfenamide (B3320178), which is the species that ultimately inhibits the proton pump. acs.org Computational studies focus on how this activated form of Tenatoprazole or its analogues position themselves within the enzyme's binding pocket to form an irreversible covalent disulfide bond. drugbank.com

The primary mechanism of inhibition is not based on reversible, non-covalent interactions but on the formation of a stable disulfide bridge. drugbank.comresearchgate.net Therefore, while docking scores representing non-covalent binding affinity (measured in kcal/mol) can be calculated to understand the initial binding pose, the crucial step is the covalent interaction. Studies on related PPIs have used molecular docking to calculate binding affinities, with scores for S-enantiomers of omeprazole (B731) and rabeprazole binding to transport proteins being in the range of -7.4 kcal/mol. nih.gov For Tenatoprazole, the key energetic outcome is the formation of a highly stable disulfide complex. Density Functional Theory (DFT) calculations have shown that for Tenatoprazole, this disulfide complex is stable by 28.0 kcal/mol relative to its preceding intermediate. acs.org

| Parameter | Description | Finding for Tenatoprazole |

|---|---|---|

| Mechanism of Action | The method by which the drug inhibits the enzyme. | Acid-activated prodrug forms a covalent disulfide bond with the enzyme. researchgate.net |

| Active Species | The chemically reactive form of the drug after activation. | Cationic sulfenamide. acs.orgnih.gov |

| Disulfide Complex Stability | The calculated energy stabilizing the final drug-enzyme complex. | Stable by 28.0 kcal/mol. acs.org |

| Activation Free Energy | The energy barrier for the formation of the disulfide bond. | 47.0 kcal/mol. acs.org |

Experimental and computational studies have precisely identified the amino acid residues of the H+/K+-ATPase that are crucial for the binding of Tenatoprazole. The activated form of the drug, being a reactive thiophile, specifically targets accessible cysteine residues on the enzyme's luminal surface. acs.org

Research has consistently shown that Tenatoprazole forms covalent bonds with two specific cysteine residues: Cys813 and Cys822. researchgate.netnih.govselleckchem.com These residues are located within the transmembrane (TM) region of the enzyme, specifically in the loop between TM5 and TM6 (Cys813) and within TM6 itself (Cys822). nih.govselleckchem.com The slow activation rate of Tenatoprazole allows it to access the deeper Cys822 residue, leading to a particularly stable and irreversible inhibition of the enzyme. researchgate.netdrugbank.com

| Residue | Location | Role in Binding |

|---|---|---|

| Cysteine 813 (Cys813) | Located in the luminal vestibule, in the extracytoplasmic loop between transmembrane segments 5 and 6. nih.govselleckchem.com | Forms a covalent disulfide bond with activated Tenatoprazole. Binding at this site is common to most PPIs. researchgate.net |

| Cysteine 822 (Cys822) | Located deeper within the sixth transmembrane domain. nih.govselleckchem.com | Forms a covalent disulfide bond, contributing to sustained, irreversible inhibition. researchgate.netnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.

The development of a robust QSAR model is essential for predicting the enzyme inhibitory potential of new chemical entities and for optimizing lead compounds. While specific, detailed QSAR models for Tenatoprazole analogues are not widely published, the principles of QSAR have been applied to related classes of proton pump inhibitors. For instance, a study on substituted imidazo[1,2-a]pyridines, a class of compounds related to Tenatoprazole, successfully used Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, to analyze their gastric antisecretory activity. nih.gov

A predictive QSAR model is typically validated using a range of statistical metrics. The goal is to create a model with high internal consistency (verified by cross-validation, q²) and strong predictive power for external compounds (verified by r² pred).

| Parameter | Symbol | Description | Value for a Good Model |

|---|---|---|---|

| Coefficient of Determination | r² | Indicates the proportion of variance in the biological activity that is predictable from the structural descriptors for the training set. | > 0.6 |

| Cross-validated Coefficient of Determination | q² | A measure of the internal predictive ability of the model, typically calculated using leave-one-out cross-validation. | > 0.6 |

| Standard Error of Estimate | SEE | Measures the goodness of fit of the model to the training set data. | Low value |

| Predictive r² for External Set | r² pred | Measures the model's ability to predict the activity of an external test set of compounds not used in model generation. | > 0.5 |

QSAR studies help identify the key structural features, or molecular descriptors, that govern the activity of a compound. For Tenatoprazole and its analogues, these features are related to two main aspects: the acid activation process and the subsequent reaction with the enzyme.

Tenatoprazole's structure is unique among many PPIs due to its imidazopyridine ring, which replaces the more common benzimidazole (B57391) moiety. nih.gov This structural difference is a key determinant of its distinct pharmacological properties, such as its longer plasma half-life. acs.org A QSAR model for Tenatoprazole analogues would likely identify the following as important:

Electronic Properties: The pKa of the imidazopyridine and pyridine (B92270) rings is critical for the acid-catalyzed activation sequence. acs.org Substituents that modify the electron density on these rings can alter the rate of activation.

Steric Features: The size and shape of substituents on the rings can influence how the molecule fits into the enzyme's binding pocket and its ability to orient correctly for the reaction with Cys813 and Cys822.

Lipophilicity: This property affects the molecule's ability to cross cell membranes to reach the parietal cell canaliculus.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a powerful approach to study the physical movements of atoms and molecules over time. For the Tenatoprazole-H+/K+-ATPase system, MD simulations can offer deep insights into the stability of the drug-enzyme complex after the covalent bond has formed.

Studies have utilized MD simulations to investigate the interaction between Tenatoprazole and the H+/K+-ATPase. For example, steered molecular dynamics simulations have been employed to calculate force profiles, which confirmed that Tenatoprazole and its analogues bind strongly with the enzyme. acs.org

MD simulations of PPI-enzyme complexes typically analyze parameters like Root Mean Square Deviation (RMSD) of the protein and ligand atoms over the simulation time. A stable complex is characterized by low and converging RMSD values, indicating that the ligand remains securely bound in its conformational pose without significant fluctuation. frontiersin.org These simulations can validate the binding mode predicted by molecular docking and provide a dynamic picture of the key interactions that maintain the stability of the inhibited complex.

| Objective | Methodology | Typical Findings and Analysis |

|---|---|---|

| Assess Complex Stability | Run simulation for a defined period (e.g., 100-200 ns) at physiological temperature (e.g., 310 K). nih.govplos.org | Calculation of Root Mean Square Deviation (RMSD). Low, stable RMSD values indicate a stable binding complex. frontiersin.org |

| Analyze Binding Strength | Use advanced techniques like steered molecular dynamics or free energy calculations (MM-GBSA). | Quantification of binding forces and energies, confirming strong and stable interactions. acs.org |

| Investigate Conformational Changes | Monitor the flexibility of protein regions, such as loops in the binding site. | Analysis of Root Mean Square Fluctuation (RMSF) to identify flexible or rigid parts of the protein upon ligand binding. |

Conformational Stability and Flexibility of Tenatoprazole and Target Enzyme

The therapeutic efficacy of a drug is intrinsically linked to the three-dimensional structures and conformational dynamics of both the drug molecule and its biological target. Computational chemistry offers powerful tools to explore these aspects.

Studies employing Density Functional Theory (DFT) have been utilized to investigate the multi-step acid activation process of proton pump inhibitors (PPIs) like Tenatoprazole. acs.org These calculations help in understanding the stability of various intermediates. For Tenatoprazole, the free-energy activation barrier for the rate-determining step—the formation of a disulfide complex with the enzyme—was calculated to be 47.0 kcal/mol relative to the preceding sulfenic acid intermediate. acs.org Such computational analyses are crucial for comparing the activation energetics of different PPIs and designing more efficient analogues. acs.org

The target enzyme, the gastric H+/K+-ATPase, is a complex transmembrane protein whose flexibility is essential for its catalytic function and for its interaction with inhibitors. mdpi.com Molecular dynamics (MD) simulations are a key computational technique used to study the dynamic nature of such enzymes. nih.govnih.gov These simulations can reveal how the protein's conformational ensemble shifts upon ligand binding, highlighting the allosteric changes that accommodate the inhibitor and lead to the inhibition of proton pumping. mdpi.comnih.gov While specific MD simulation studies detailing the complete conformational landscape of H+/K+-ATPase with Tenatoprazole are not extensively published, the methodology is standard for understanding the flexibility that allows Tenatoprazole to access and bind to its target cysteine residues. researchgate.net

Dynamics of Ligand-Receptor Interactions

The interaction between Tenatoprazole and the H+/K+-ATPase is a dynamic process that has been characterized through a combination of experimental and computational approaches. After activation in the acidic environment of the parietal cell, Tenatoprazole forms a covalent disulfide bond with specific cysteine residues on the luminal surface of the enzyme, leading to its inhibition. researchgate.netnih.gov